Ethyl 2,6-dimethoxyisonicotinate
Overview
Description
Ethyl 2,6-dimethoxyisonicotinate is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol It is a derivative of isonicotinic acid, characterized by the presence of two methoxy groups at the 2 and 6 positions on the pyridine ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dimethoxyisonicotinate typically involves the esterification of 2,6-dimethoxyisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes similar to those used in laboratory settings. This would include the use of continuous reactors and efficient separation techniques to isolate the desired ester product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dimethoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
- Oxidation of the methoxy groups can yield 2,6-dimethoxyisonicotinic acid.
- Reduction of the ester group can produce 2,6-dimethoxyisonicotinol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,6-dimethoxyisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It may be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethoxyisonicotinate is not fully elucidated. its structural features suggest that it may interact with biological targets such as enzymes or receptors. The methoxy groups and ester functionality can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2,6-dimethoxyisonicotinate can be compared with other derivatives of isonicotinic acid:
2,6-Dichloroisonicotinic Acid: Known for its use in plant disease resistance.
Isonicotinic Acid: A precursor for various pharmaceuticals.
Ethyl Isonicotinate: Similar ester functionality but lacks the methoxy groups, leading to different reactivity and applications
The uniqueness of this compound lies in its dual methoxy substitution, which imparts distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
ethyl 2,6-dimethoxypyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-8(13-2)11-9(6-7)14-3/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFDJKPSNCTYFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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